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Abstract
4-Phenylisoxazol-5-amine is a versatile heterocyclic building block of significant interest to the

pharmaceutical and materials science sectors. Its unique molecular architecture, featuring a

phenyl-substituted isoxazole core with a reactive primary amine, makes it a valuable scaffold

for the synthesis of diverse and complex molecules. This guide provides a comprehensive

technical overview of its physicochemical properties, a detailed, field-proven synthesis protocol,

an analysis of its chemical reactivity, and a discussion of its applications in modern drug

discovery. The content herein is structured to provide researchers, scientists, and drug

development professionals with the foundational knowledge and practical insights required to

effectively utilize this compound in their research and development endeavors.

Introduction and Strategic Significance
4-Phenylisoxazol-5-amine, identified by the CAS number 4320-83-6, is a cornerstone

intermediate in contemporary organic synthesis. The isoxazole ring is a "privileged" scaffold in

medicinal chemistry, meaning it is a structural motif that frequently appears in biologically active

compounds. The strategic placement of the phenyl group at the 4-position and the primary

amine at the 5-position provides two distinct points for molecular elaboration. The amino group

serves as a versatile nucleophilic handle for building complex amide, sulfonamide, and urea
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derivatives, while the phenylisoxazole core imparts favorable pharmacokinetic properties and

acts as a rigid scaffold to orient functional groups for specific biological target interactions.

Its utility has been demonstrated in the development of novel therapeutics, particularly for

neurological disorders and inflammation.[1] Furthermore, it serves as a key intermediate in the

synthesis of potent enzyme inhibitors, highlighting its importance in targeted drug design.[2]

Physicochemical and Computed Properties
A thorough understanding of a compound's physical and chemical properties is paramount for

its effective use in experimental design. The key properties of 4-Phenylisoxazol-5-amine are

summarized below for quick reference.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubs.acs.org/doi/10.1021/acs.joc.8b02986
https://pubmed.ncbi.nlm.nih.gov/30702883/
https://www.benchchem.com/product/b1597928?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

CAS Number 4320-83-6 [3]

Molecular Formula C₉H₈N₂O [4]

Molecular Weight 160.17 g/mol [4]

Appearance Pale yellow powder [1]

Melting Point 94-101 °C [1]

Purity ≥ 98% (HPLC) [1]

IUPAC Name 4-phenyl-1,2-oxazol-5-amine [3]

Synonyms
4-phenyl-5-isoxazolamine, 5-

Amino-4-phenylisoxazole
[1]

Storage Conditions
Store at 0-8°C, sealed in a dry

environment
[1]

XLogP3 1.6 [4]

Hydrogen Bond Donor Count 1 [4]

Hydrogen Bond Acceptor

Count
3 [4]

Topological Polar Surface Area

(TPSA)
52.05 Å² [5]

Rotatable Bond Count 1 [4]

Synthesis Protocol: A Validated Approach
While various methods exist for the synthesis of substituted isoxazoles, a robust and widely

applicable strategy for 5-aminoisoxazoles involves the cyclization of a β-cyanoketone precursor

with hydroxylamine. The following two-step protocol is a validated and logical pathway for the

synthesis of 4-Phenylisoxazol-5-amine, starting from commercially available

phenylacetonitrile.

Step 1: Synthesis of 2-Formyl-2-phenylacetonitrile
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The critical intermediate is 2-formyl-2-phenylacetonitrile, which is prepared via a Claisen

condensation reaction. This step introduces the formyl group that will ultimately become the C5

carbon of the isoxazole ring.

Methodology:

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer,

dropping funnel, and nitrogen inlet, add sodium methoxide (1.1 equivalents) and suspend it

in anhydrous diethyl ether or THF.

Reactant Addition: Cool the suspension to 0 °C in an ice bath. Prepare a solution of

phenylacetonitrile (1.0 equivalent) and ethyl formate (1.2 equivalents) in the same anhydrous

solvent.

Reaction: Add the phenylacetonitrile/ethyl formate solution dropwise to the stirred sodium

methoxide suspension over 1 hour, maintaining the temperature at 0 °C.

Equilibration: After the addition is complete, allow the mixture to slowly warm to room

temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC.

Workup: Carefully quench the reaction by pouring the mixture into ice-cold 1M hydrochloric

acid. Extract the aqueous layer with diethyl ether (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure. The crude 2-formyl-2-phenylacetonitrile

is often used directly in the next step without further purification.

Step 2: Cyclization to 4-Phenylisoxazol-5-amine
The final step involves the acid-catalyzed condensation and cyclization of the β-cyanoketone

intermediate with hydroxylamine.

Methodology:

Setup: Dissolve the crude 2-formyl-2-phenylacetonitrile (1.0 equivalent) in ethanol or a

similar protic solvent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1597928?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent Addition: Add hydroxylamine hydrochloride (1.1 equivalents) to the solution,

followed by a catalytic amount of a base such as sodium acetate or pyridine to liberate the

free hydroxylamine.

Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir for 4-6 hours. The reaction

involves the formation of an oxime intermediate, followed by intramolecular cyclization to

form the isoxazole ring.

Isolation: Upon completion (monitored by TLC), cool the reaction mixture to room

temperature. The product may precipitate from the solution. If not, reduce the solvent volume

under vacuum.

Purification: Collect the solid product by filtration. Wash the crude solid with cold water and

then a minimal amount of cold ethanol to remove residual impurities. The product can be

further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water)

to yield the final pale yellow solid.

Step 1: Formylation

Step 2: Cyclization
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Caption: Synthetic workflow for 4-Phenylisoxazol-5-amine.

Expected Spectroscopic Characteristics
While a complete set of published spectra is not readily available, the structure of 4-
Phenylisoxazol-5-amine allows for a confident prediction of its key spectroscopic features.

¹H NMR:

Phenyl Protons: A multiplet in the range of δ 7.20-7.50 ppm, integrating to 5H.

Isoxazole Proton (H5): A sharp singlet expected around δ 8.0-8.5 ppm.

Amine Protons (NH₂): A broad singlet, integrating to 2H. Its chemical shift is highly variable

(typically δ 4.0-6.0 ppm) and depends on solvent and concentration. This signal will

exchange with D₂O.

¹³C NMR:

Phenyl Carbons: Signals will appear in the aromatic region (δ 125-140 ppm), with four

distinct peaks expected due to symmetry.

Isoxazole Carbons: Three characteristic signals are expected: C4 (quaternary, attached to

phenyl group) around δ 100-110 ppm, C5 (attached to NH₂) around δ 160-165 ppm, and

C3 (CH) around δ 150-155 ppm.

Infrared (IR) Spectroscopy:

N-H Stretch: Two distinct, sharp to medium bands characteristic of a primary amine are

expected in the 3400-3250 cm⁻¹ region.[6]

N-H Bend: A bending vibration (scissoring) for the primary amine should appear around

1650-1580 cm⁻¹.[6]

C=C and C=N Stretches: A series of bands in the 1600-1450 cm⁻¹ region corresponding to

the phenyl and isoxazole ring systems.
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C-N Stretch: A strong band for the aromatic C-N bond is expected in the 1335-1250 cm⁻¹

range.[6]

Mass Spectrometry (MS):

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z = 160,

corresponding to the molecular weight of the compound.

Chemical Reactivity and Derivatization Potential
The synthetic utility of 4-Phenylisoxazol-5-amine stems from the reactivity of its 5-amino

group. This nucleophilic center is the primary site for derivatization, enabling the construction of

large compound libraries for structure-activity relationship (SAR) studies.

Key Reactions of the 5-Amino Group:
N-Acylation/Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides,

and sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine,

triethylamine) to form stable amide and sulfonamide linkages. This is the most common

strategy for elaborating the scaffold.

N-H Insertion and Wolff Rearrangement: In more advanced applications, the 5-

aminoisoxazole moiety can undergo chemoselective reactions with α-diazocarbonyl

compounds.[1][2] Under thermal conditions, a Wolff rearrangement occurs to yield N-

isoxazole amides.[2] In the presence of a rhodium catalyst like Rh₂(Oct)₄, the reaction

proceeds via N-H insertion to produce α-amino acid derivatives.[2] This divergent reactivity

provides powerful tools for creating unique and complex molecular architectures.[1][2]

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a

straightforward route to isoxazolyl ureas and thioureas, which are common motifs in

bioactive molecules.
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Reaction with α-Diazocarbonyls
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Caption: Key derivatization pathways for 4-Phenylisoxazol-5-amine.

Applications in Research and Development
The primary application of 4-Phenylisoxazol-5-amine is as a high-value intermediate in

pharmaceutical research and development.[3] Its structure is a key component in the design of

inhibitors for various biological targets.

Oncology: The aminoisoxazole scaffold has been identified as a potent inhibitor of

Tryptophan 2,3-Dioxygenase 2 (TDO2), an enzyme implicated in cancer immune evasion.[2]

This makes derivatives of 4-Phenylisoxazol-5-amine attractive candidates for the

development of novel cancer immunotherapies.

Neurological Disorders: The compound serves as an intermediate for pharmaceuticals

targeting receptors in the brain, making it relevant for research into new treatments for a

range of neurological and psychiatric conditions.[3]

Materials Science: Beyond pharmaceuticals, this compound is used in the synthesis of

advanced materials, such as specialized polymers and coatings that require specific thermal

and mechanical properties.[3]
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Biochemical Research: It is employed in studies to investigate the mechanisms of action of

neurotransmitters, aiding in the fundamental understanding of complex biological processes.

[3]

Safety and Handling
As with any chemical reagent, proper safety protocols must be observed when handling 4-
Phenylisoxazol-5-amine.

Hazard Classification: Classified as Acute Toxicity, Oral (Category 4). The primary hazard

statement is H302: Harmful if swallowed.

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses

with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn at

all times.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible

materials such as strong oxidizing agents. Recommended storage is at 0-8°C.[1]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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